molecular formula C23H18BrN3O3S B3936224 N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-ethoxybenzamide

N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-ethoxybenzamide

Cat. No.: B3936224
M. Wt: 496.4 g/mol
InChI Key: PCCOZBHYVTVWSY-UHFFFAOYSA-N
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Description

N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-ethoxybenzamide is a complex organic compound with a molecular formula of C23H18BrN3O3S This compound is characterized by the presence of a benzoxazole ring, a bromophenyl group, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of Bromophenyl Group: The bromophenyl group is introduced through a bromination reaction, typically using bromine or a bromine-containing reagent.

    Formation of Carbamothioyl Group: The carbamothioyl group is formed by reacting the intermediate with thiourea or a similar reagent.

    Coupling with Ethoxybenzamide: The final step involves coupling the intermediate with 4-ethoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-ethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide
  • N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide
  • N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide

Uniqueness

N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3S/c1-2-29-16-10-7-14(8-11-16)21(28)27-23(31)25-15-9-12-20-19(13-15)26-22(30-20)17-5-3-4-6-18(17)24/h3-13H,2H2,1H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCOZBHYVTVWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-ethoxybenzamide
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N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-ethoxybenzamide
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N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-ethoxybenzamide
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N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-ethoxybenzamide
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N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-ethoxybenzamide
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N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-ethoxybenzamide

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